REACTION_CXSMILES
|
C(N1CCN(CC2C=CC=CC=2)CC1C(O)=O)C1C=CC=CC=1.C(N1CCN(CC2C=CC=CC=2)CC1C([N:46]1[CH2:51][CH2:50][N:49]([C:52]2[CH:57]=[C:56]([CH3:58])[CH:55]=[CH:54][C:53]=2[CH3:59])[CH2:48][CH2:47]1)=O)C1C=CC=CC=1>>[CH3:59][C:53]1[CH:54]=[CH:55][C:56]([CH3:58])=[CH:57][C:52]=1[N:49]1[CH2:48][CH2:47][NH:46][CH2:51][CH2:50]1
|
Name
|
(1,4-dibenzyl-piperazin-2-yl)-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-methanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)C(=O)N1CCN(CC1)C1=C(C=CC(=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)C)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |